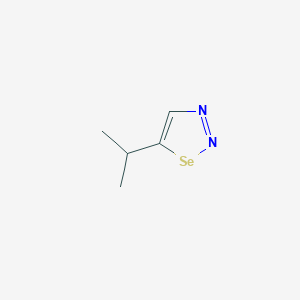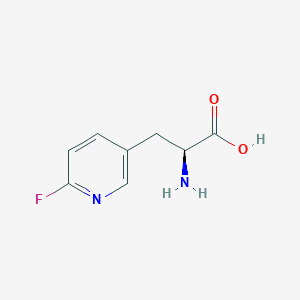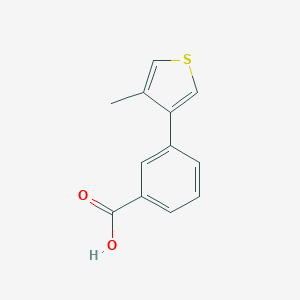
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one, also known as MTO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of tetrazoles, which are known for their diverse biological activities. MTO has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one also activates the adenosine A1 receptor, which reduces neuronal excitability and pain perception.
Biochemical and Physiological Effects:
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have a neuroprotective effect in the brain, possibly through the activation of the adenosine A1 receptor. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has a short half-life in the body, and it is rapidly metabolized and excreted.
Advantages and Limitations for Lab Experiments
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified to high levels of purity. It has a well-defined chemical structure, which allows for accurate characterization and analysis. However, 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has some limitations as well. It has a short half-life in the body, which makes it difficult to study its long-term effects. It also has low solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one. One potential application is in the development of new drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one could also be used as a tool to study the role of adenosine A1 receptor in pain and neuroprotection. Further studies are needed to investigate the pharmacokinetics and safety of 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one in humans.
Synthesis Methods
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one can be synthesized by reacting 5-methyl-3-aminooxazole with sodium azide and nitrous acid. The reaction proceeds through a diazo intermediate, which undergoes intramolecular cyclization to form 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Scientific Research Applications
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has been extensively studied for its pharmacological properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has also been found to activate the adenosine A1 receptor, which contributes to its analgesic and antipyretic effects.
properties
CAS RN |
175904-79-7 |
|---|---|
Product Name |
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one |
Molecular Formula |
C5H5N5O2 |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
4-(5-methyl-1,2-oxazol-3-yl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H5N5O2/c1-3-2-4(7-12-3)10-5(11)6-8-9-10/h2H,1H3,(H,6,9,11) |
InChI Key |
ZLSGKIYORVCLFN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(=O)N=NN2 |
SMILES |
CC1=CC(=NO1)N2C(=O)NN=N2 |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)N=NN2 |
synonyms |
5H-Tetrazol-5-one,1,2-dihydro-1-(5-methyl-3-isoxazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)




![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)

